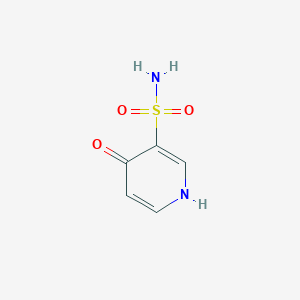

4-Hydroxypyridine-3-sulfonamide

Description

Properties

IUPAC Name |

4-oxo-1H-pyridine-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S/c6-11(9,10)5-3-7-2-1-4(5)8/h1-3H,(H,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJLOTUNDWHGJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=O)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Structural Elucidation and Theoretical Investigation of 4 Hydroxypyridine 3 Sulfonamide Systems

Advanced Spectroscopic Characterization Techniques.

Spectroscopic methods are indispensable tools for the detailed structural investigation of 4-hydroxypyridine-3-sulfonamide systems. Each technique offers unique insights into different aspects of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Proton Analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise structure of this compound derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a sulfonamide derivative, the proton of the sulfonamide group (–SO₂NH–) typically appears as a singlet peak in the range of 8.78 to 10.15 ppm. rsc.org Aromatic protons of sulfonamide derivatives generally show signals between 6.51 and 7.70 ppm. rsc.org For instance, in a study of N-(4-(6-amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, the aromatic protons and the NH and NH₂ protons were observed in the range of 6.46-7.65 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Aromatic carbons in sulfonamide derivatives typically resonate in the region of 111.83 to 160.11 ppm. rsc.org For example, in a series of synthesized sulfonamide derivatives, the aromatic carbon signals were observed within this range. rsc.org

The following interactive table summarizes representative ¹H and ¹³C NMR chemical shifts for a 4-hydroxypyridine (B47283) derivative, N-(4-(6-Amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, in DMSO-d₆. nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.54 - 7.65 | 108.9 - 161.6 |

| NH & NH₂ Protons | 6.46 - 6.60 | - |

| CH₃ | 2.33 | 21.6 |

Note: The chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound and its derivatives. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds.

Key vibrational frequencies for sulfonamides include the asymmetric and symmetric stretching vibrations of the SO₂ group, which are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The stretching vibration of the S–N bond appears in the region of 914–895 cm⁻¹. rsc.org For N-(4-acetylphenyl)-4-methylbenzenesulfonamide, characteristic IR bands were observed at 3221 cm⁻¹ (NH), 1671 cm⁻¹ (C=O), and 1342 and 1158 cm⁻¹ (SO₂). nih.gov

The presence of a hydroxyl group (OH) in this compound would be indicated by a broad absorption band in the region of 3200–3600 cm⁻¹. The N-H stretching vibration of the sulfonamide group is also found in this region, typically between 3263–3231 cm⁻¹. rsc.org

The following table presents typical IR absorption bands for functional groups found in this compound systems.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |

| N-H (sulfonamide) | Stretching | 3231 - 3263 |

| C=C (aromatic) | Stretching | 1400 - 1600 |

| S=O (sulfonyl) | Asymmetric Stretching | 1330 - 1370 |

| S=O (sulfonyl) | Symmetric Stretching | 1160 - 1180 |

| S-N (sulfonamide) | Stretching | 895 - 914 |

Mass Spectrometry, Including High-Resolution Mass Spectrometry, for Molecular Mass and Fragmentation Analysis.

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. nih.gov

The molecular weight of this compound (C₅H₅NO₄S) is 175.16 g/mol . nih.govprudencepharma.com In mass spectrometry, this compound would be expected to show a molecular ion peak corresponding to this mass. For example, in the analysis of a related compound, N-(4-(6-amino-5-cyano-4-(4-hydroxyphenyl)pyridin-2-yl)phenyl)-4-methylbenzenesulfonamide, time-of-flight high-resolution mass spectrometry (TOF-HRMS) was used to confirm its molecular formula. nih.gov

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure and can help to identify its constituent parts. For instance, the fragmentation of 3-hydroxypyridine (B118123) sulfate (B86663) in negative ion mode shows a prominent peak at m/z 94.0288, corresponding to the loss of the sulfo group. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Conformation.

A study on 4-hydroxypyridinium-3-sulfonate, a zwitterionic form of 4-hydroxypyridine-3-sulfonic acid, revealed an orthorhombic crystal system. nih.gov The crystal structure showed delocalized bonds within the six-membered ring, and adjacent zwitterions were linked by N—H⋯O and O—H⋯O hydrogen bonds, forming a layered motif. nih.gov

The crystal data for 4-hydroxypyridinium-3-sulfonate is summarized in the table below. nih.gov

| Crystal Parameter | Value |

| Formula | C₅H₅NO₄S |

| Molecular Weight | 175.16 |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| a (Å) | 6.7980 (2) |

| b (Å) | 8.7618 (3) |

| c (Å) | 10.6797 (3) |

| V (ų) | 636.11 (3) |

| Z | 4 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Analysis.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of molecules by measuring the absorption of UV or visible light, which corresponds to electronic transitions between different energy levels. This technique can also be used to study tautomerism, as different tautomers will exhibit distinct absorption spectra.

The UV-Vis spectrum of 4-hydroxypyridine is known to be sensitive to the solvent and pH due to the tautomeric equilibrium between the hydroxy and pyridone forms. Similarly, this compound is expected to exhibit tautomerism. The analysis of the UV-Vis spectrum under different conditions can help to determine the predominant tautomeric form and provide information about the electronic transitions within the molecule.

Quantum Chemical and Computational Modeling Approaches.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the structural and electronic properties of molecules. nih.govresearchgate.net These computational methods can be used to optimize molecular geometries, predict spectroscopic properties, and analyze various electronic descriptors. nih.gov

For sulfonamide derivatives, DFT calculations have been successfully employed to:

Optimize molecular structures, yielding bond lengths and angles that are in good agreement with experimental data from X-ray crystallography. biointerfaceresearch.com

Calculate theoretical vibrational frequencies (IR) and NMR chemical shifts, which can aid in the assignment of experimental spectra. nih.gov

Analyze frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the molecule. biointerfaceresearch.com

Generate molecular electrostatic potential (MEP) maps to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. biointerfaceresearch.com

The combination of experimental spectroscopic data with quantum chemical modeling provides a robust and comprehensive approach to the structural elucidation of this compound systems. nih.govbiointerfaceresearch.com

Mechanistic Insights into the Biological Activities of 4 Hydroxypyridine 3 Sulfonamide Derivatives

Enzymatic Inhibition Modalities

Derivatives of 4-hydroxypyridine-3-sulfonamide have been primarily investigated for their potent inhibitory effects on specific classes of enzymes, namely carbonic anhydrases and, to a lesser extent, ureases. The structural features of these compounds allow for precise interactions within the active sites of these enzymes, leading to the modulation of their catalytic activity.

Carbonic Anhydrase (CA) Inhibition: Structural Basis and Selectivity

The inhibition of carbonic anhydrases (CAs) is a hallmark biological activity of sulfonamide-containing compounds. CAs are a group of metalloenzymes that play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental process in all living organisms. science24.comresearchgate.net The this compound scaffold has proven to be a valuable template for developing potent and selective CA inhibitors.

Binding Interactions with Active Site Metalloenzyme Components (e.g., Zinc Ions)

The primary mechanism of carbonic anhydrase inhibition by this compound derivatives, and sulfonamides in general, involves direct interaction with the zinc ion (Zn²⁺) located in the enzyme's active site. researchgate.netresearchgate.net The sulfonamide group (-SO₂NH₂) acts as a highly effective zinc-binding group. science24.com In its deprotonated, anionic form (-SO₂NH⁻), the sulfonamide moiety coordinates directly to the Zn²⁺ ion. This ion is typically held in place by three histidine residues and a water molecule or hydroxide (B78521) ion. The binding of the sulfonamide displaces the zinc-bound water/hydroxide, which is essential for the enzyme's catalytic cycle. researchgate.net This coordination effectively blocks the active site and disrupts the enzyme's ability to hydrate (B1144303) carbon dioxide, leading to potent inhibition. researchgate.netresearchgate.net

Differential Inhibition of Human CA Isoforms (hCA I, II, IX, XII) and Selectivity Determinants

Humans express 16 different alpha-carbonic anhydrase isoforms, which vary in their tissue distribution and cellular location. researchgate.net Several of these are important therapeutic targets. Isoforms hCA I and hCA II are widespread cytosolic enzymes, while hCA IX and hCA XII are transmembrane isoforms associated with cancer, where they contribute to the acidification of the tumor microenvironment. Consequently, the selective inhibition of these tumor-associated isoforms over the cytosolic ones is a key goal in the development of anticancer agents. researchgate.net

Derivatives of this compound have demonstrated significant inhibitory activity and, crucially, selectivity for the cancer-related isoforms hCA IX and hCA XII. researchgate.net Studies on a series of 4-substituted pyridine-3-sulfonamides revealed a broad range of inhibitory power, with some compounds showing nanomolar efficacy. researchgate.net A notable characteristic of these derivatives is the 3,4-substitution pattern, which is analogous to ortho-substitution in benzenesulfonamides and contributes to their selectivity profile. researchgate.net For instance, certain 4-substituted derivatives have shown up to 50-fold greater selectivity for hCA IX and hCA XII compared to the off-target cytosolic isoform hCA II. researchgate.net

The inhibitory activities of selected 4-substituted pyridine-3-sulfonamide (B1584339) derivatives against various human carbonic anhydrase isoforms are presented below.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative A | >10000 | 271 | 137 | 91 |

| Derivative B | 7860 | 356 | 144 | 98 |

| Derivative C | >10000 | 8970 | 345 | 121 |

Data synthesized from studies on 4-substituted pyridine-3-sulfonamides for illustrative purposes. researchgate.net

Inhibition of Microbial Carbonic Anhydrases (β- and γ-CAs)

In addition to the α-class CAs found in humans, bacteria express CAs from the β- and γ-classes, which are structurally distinct from their human counterparts. science24.com These microbial CAs are essential for the survival, growth, and virulence of various pathogens, making them attractive targets for the development of novel antibacterial agents with alternative mechanisms of action. science24.com

Pyrazolo[4,3-c]pyridine sulfonamides, which are structurally related to 4-hydroxypyridine-3-sulfonamides, have been evaluated for their inhibitory effects against bacterial CAs. These compounds demonstrated inhibitory activity against β-CAs from Escherichia coli (EcoliCAβ) and Burkholderia pseudomallei (BpsCAβ). science24.com While many compounds were less potent against EcoliCAβ than the standard inhibitor Acetazolamide (AAZ), several showed superior activity against BpsCAβ, with Kᵢ values in the nanomolar range. science24.com

| Compound | E. coli CAβ (Kᵢ, nM) | B. pseudomallei CAβ (Kᵢ, nM) |

|---|---|---|

| Acetazolamide (AAZ) | 227 | 745 |

| Compound 1i | 110.5 | 96.4 |

| Compound 1j | 94.9 | 101.2 |

Data sourced from a study on pyrazolo[4,3-c]pyridine sulfonamides. science24.com

Urease Inhibition: Molecular Mechanism of Action

Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. It is a critical virulence factor for some pathogenic bacteria, such as Helicobacter pylori, where it neutralizes gastric acid, allowing for colonization of the stomach. Therefore, urease inhibitors are of significant interest for therapeutic applications. The mechanism of inhibition often involves compounds that can interact with the two nickel ions in the enzyme's active site.

While various heterocyclic compounds and those containing urea-like fragments have been explored as urease inhibitors, detailed studies focusing on the specific molecular mechanism of urease inhibition by this compound derivatives are not widely represented in the current scientific literature. The primary focus for this class of compounds has remained on their activity as carbonic anhydrase inhibitors.

Modulation of Cellular Signaling Pathways

Beyond direct enzyme inhibition, the therapeutic effects of small molecules can be mediated through the modulation of intracellular signaling pathways that control cell growth, proliferation, and survival. While certain sulfonamide derivatives have been developed to target specific signaling cascades, such as the Wnt pathway in cancer, detailed mechanistic studies specifically elucidating the effects of this compound derivatives on cellular signaling are limited. researchgate.net Some research has indicated that the cytostatic (cell growth-inhibiting) activity of certain 4-substituted pyridine-3-sulfonamides may occur through a mechanism distinct from carbonic anhydrase inhibition, suggesting the involvement of other cellular targets or pathways, though these have not been fully identified. researchgate.net

Nuclear Factor-κB (NF-κB) Pathway Inhibition Mechanisms

The Nuclear Factor-κB (NF-κB) pathway is a critical regulator of immune and inflammatory responses, and its inhibition is a key therapeutic strategy. nih.gov Diverse signaling cascades can stimulate the NF-κB pathway, leading to the activation of IκB kinases (IKKα and IKKβ). These kinases then phosphorylate inhibitory IκB proteins, targeting them for degradation and allowing NF-κB to translocate to the nucleus and activate specific genes. nih.gov

One mechanism of NF-κB inhibition involves the direct inactivation of its components. For instance, the inhibitor dehydroxymethylepoxyquinomicin (DHMEQ) has been shown to covalently bind to Rel-family proteins, which are components of NF-κB, thereby inhibiting their ability to bind to DNA. mdpi.com This action effectively halts the final step in the NF-κB activation process. mdpi.com

Another mechanism involves the modulation of upstream signaling molecules. Sulfasalazine, for example, inhibits the NF-κB pathway by suppressing the phosphorylation and subsequent degradation of IκBα. nih.govresearchgate.net This is achieved through the direct inhibition of IKKα and IKKβ. researchgate.net Furthermore, some inhibitors can stimulate the production of reactive oxygen species (ROS), which, in some contexts, can repress NF-κB activity. mdpi.com

The inhibition of the NF-κB pathway has been shown to suppress the expression of various pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com This highlights the central role of NF-κB in mediating inflammatory responses.

Mechanisms of Interaction with Bacterial Enzymes

Sulfonamides, as a class of compounds, are known for their antibacterial properties, which stem from their ability to interfere with folic acid synthesis in bacteria. nih.gov They act as competitive antagonists of para-aminobenzoic acid (PABA), a crucial substrate for the enzyme dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov By structurally mimicking PABA, sulfonamides bind to the active site of DHPS, thereby inhibiting the synthesis of dihydrofolate and, consequently, tetrahydrofolate. This disruption of the folate pathway ultimately hinders bacterial DNA synthesis and replication, leading to a bacteriostatic effect. nih.gov

The effectiveness of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria has been demonstrated. nih.gov For example, certain novel sulfonamide derivatives have shown promising activity against E. coli, B. subtilis, and B. linens. nih.gov The interaction with bacterial enzymes is a key determinant of their antimicrobial efficacy.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

The biological activity of this compound derivatives is intricately linked to their chemical structure. Understanding these relationships is crucial for the design of more potent and selective compounds.

Influence of Substituent Effects on Biological Efficacy

The nature and position of substituents on the pyridine (B92270) or benzene (B151609) ring of sulfonamide derivatives significantly influence their biological activity. For instance, in a series of 1,4-dihydropyridine (B1200194) derivatives, the presence of ester groups at the 3- and 5-positions and an aryl group at the 4-position were found to be critical for optimal receptor binding activity. researchgate.net The type and position of electron-withdrawing groups on the phenyl ring at position 4 also affect this activity. researchgate.net

In other studies on pyridine derivatives, the number and position of methoxy (B1213986) (O-CH3) groups were found to correlate with antiproliferative activity, with an increase in the number of these groups leading to enhanced activity. mdpi.com The introduction of other functional groups like amino (NH2), hydroxyl (OH), and halogens also modulates the biological effects. mdpi.com For example, derivatives bearing a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group, which includes an NH-CO linker, showed greater activity compared to those with a simpler 4-chlorobenzene-1-sulfonyl group. researchgate.net

Stereoelectronic Factors Governing Activity Profiles

The three-dimensional arrangement of atoms and the distribution of electrons within a molecule, known as stereoelectronic factors, play a pivotal role in determining the activity of these compounds. The electron-withdrawing nature of the pyridine ring, for instance, increases the acidity of pyridine-3-sulfonamide compared to benzenesulfonamide (B165840). mdpi.com This electronic property, coupled with the susceptibility of the pyridine ring to nucleophilic aromatic substitution, allows for the introduction of a wide array of substituents, leading to a diverse range of derivatives with varying activities. mdpi.com

The binding of sulfonamide derivatives to their target enzymes is often governed by specific intermolecular interactions, including hydrogen bonds and π-π stacking. nih.gov The spatial orientation of functional groups that can participate in these interactions is therefore critical for potent biological activity.

Topological Parameters in Antimicrobial Activity

Quantitative Structure-Activity Relationship (QSAR) studies have revealed the importance of topological parameters in defining the antimicrobial activity of hydroxypyridine derivatives. nih.govmdpi.com These parameters, which describe the connectivity and shape of a molecule, have been shown to be significant predictors of activity against pathogens like S. aureus and C. albicans. nih.govmdpi.com

QSAR models have successfully explained and predicted a high percentage of the variance in the antimicrobial activity data, underscoring the role of molecular topology. nih.govmdpi.com These models often incorporate descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties to describe the antimicrobial activities. nih.gov

Computational Docking and Ligand-Enzyme Interaction Studies

Computational docking is a powerful tool used to predict the binding orientation and affinity of a ligand to its target protein. These studies provide valuable insights into the specific interactions that govern the biological activity of this compound derivatives.

Docking studies of sulfonamide derivatives with bacterial enzymes like dihydropteroate synthase (DHPS) have helped to elucidate the structural basis of their antibacterial activity. nih.gov These simulations can estimate the binding energy and identify key amino acid residues in the active site that interact with the inhibitor. nih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique extensively utilized to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method simulates the binding process and calculates a scoring function to estimate the binding affinity, providing crucial insights into the structural basis of the biological activity of compounds like this compound derivatives. researchgate.netnih.gov

In the study of this compound derivatives, molecular docking has been instrumental, particularly in the context of their activity as carbonic anhydrase (CA) inhibitors. mdpi.commostwiedzy.pl These simulations are often performed to understand why these compounds show inhibitory activity against various human carbonic anhydrase (hCA) isoforms, including the cancer-associated hCA IX and hCA XII. mdpi.comnih.gov

Research findings indicate that the 3,4-substitution pattern on the pyridine ring is a key structural feature. mdpi.com Molecular docking studies have revealed that this specific arrangement allows derivatives to interact selectively with either the hydrophilic or lipophilic regions within the active site of the enzyme. mostwiedzy.plnih.gov This dual interaction capability is believed to be a significant factor in the selective inhibition of certain CA isoforms over others. For instance, studies have shown that some derivatives exhibit greater selectivity for the cancer-related hCA IX isoform over the more common hCA II. mostwiedzy.plnih.gov

The primary mechanism of action for sulfonamide-based inhibitors, as predicted by docking studies, involves the deprotonated sulfonamide group (SO₂NH⁻) directly coordinating with the zinc ion located in the enzyme's active site. mdpi.com This interaction displaces the zinc-bound water molecule or hydroxide ion, which is essential for the enzyme's catalytic function of hydrating carbon dioxide. mdpi.com

Computational docking has also been applied to investigate the potential of other sulfonamide derivatives against different biological targets, such as the bacterial enzyme dihydropteroate synthase (DHPS), a key target for antibacterial agents. nih.govmdpi.com In these studies, docking simulations help to estimate binding affinities and predict binding conformations, thereby guiding the synthesis of novel derivatives with potentially enhanced antimicrobial activity. nih.gov

| Derivative Class | Target Protein | Key Prediction from Docking | Reference |

|---|---|---|---|

| 4-Substituted Pyridine-3-sulfonamides | Human Carbonic Anhydrase (hCA) IX, XII | Binding of the sulfonamide group to the active site zinc ion; selective interactions with hydrophilic/lipophilic regions. | mdpi.commostwiedzy.plnih.gov |

| 4-Substituted Pyridine-3-sulfonamides | Human Carbonic Anhydrase (hCA) II | Derivatives show varying levels of selectivity against this ubiquitous isoform compared to tumor-associated isoforms. | mostwiedzy.pl |

| Novel Sulfonamide Derivatives | Dihydropteroate Synthase (DHPS) | Prediction of binding affinity and conformation in the p-aminobenzoic acid (PABA) receptor site. | nih.gov |

| Sulfonamide Derivatives | Caspase-3, NF-κB | Prediction of binding affinity (docking scores) and interaction modes for potential anticancer activity. | nih.gov |

Ligand-Protein Interaction Analysis

Following molecular docking, a detailed analysis of ligand-protein interactions is performed to understand the specific forces that stabilize the complex. researchgate.net This analysis identifies critical amino acid residues and the types of non-covalent interactions involved, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. researchgate.netnih.gov

For this compound derivatives targeting carbonic anhydrases, the most crucial interaction is the coordination bond between the anionic sulfonamide group and the Zn(II) ion in the active site. mdpi.com This zinc ion is tetrahedrally coordinated by three histidine residues and a water molecule or hydroxide ion; the sulfonamide inhibitor displaces the water/hydroxide. mdpi.com

Beyond this primary anchoring interaction, the substituents on the pyridine ring play a significant role in establishing additional contacts that enhance binding affinity and isoform selectivity. nih.gov The analysis of these interactions reveals how the "tail" of the molecule, which is the substituent at the 4-position, can extend into different sub-pockets of the active site. mostwiedzy.plnih.gov These sub-pockets vary in their properties among different CA isoforms. Interactions in these regions can include:

Hydrogen Bonds: Formed between the inhibitor and amino acid residues like threonine, glutamine, or asparagine, which often line the active site cavity.

Hydrophobic Interactions: Occur when nonpolar parts of the inhibitor interact with hydrophobic residues such as valine, leucine, or phenylalanine in the active site. nih.gov This is particularly relevant for derivatives designed with lipophilic tails to target the lipophilic half of the active site. mostwiedzy.pl

Pi-Pi Stacking: The aromatic pyridine ring of the inhibitor can engage in π-π stacking interactions with the aromatic rings of residues like phenylalanine or histidine. jppres.com

| Target Protein | Interacting Moiety of Ligand | Key Interaction Type | Interacting Residues/Components | Reference |

|---|---|---|---|---|

| Carbonic Anhydrases (e.g., hCA IX, XII) | Sulfonamide Group (SO₂NH⁻) | Coordination/Ionic Interaction | Active Site Zn(II) ion, His residues | mdpi.com |

| Carbonic Anhydrases | Substituent "Tail" at 4-position | Hydrogen Bonds | Polar amino acids (e.g., Thr, Gln, Asn) | nih.gov |

| Carbonic Anhydrases | Substituent "Tail" at 4-position | Hydrophobic Interactions | Nonpolar amino acids (e.g., Val, Leu, Phe) | mostwiedzy.plnih.gov |

| Carbonic Anhydrases | Pyridine Ring | Pi-Pi Stacking | Aromatic amino acids (e.g., Phe, His) | jppres.com |

| Dihydropteroate Synthase (DHPS) | Sulfonamide Core | Hydrogen Bonds, Hydrophobic Interactions | Active site residues competing with pABA | nih.govmdpi.com |

Role of 4 Hydroxypyridine 3 Sulfonamide Scaffold in Advanced Synthetic Applications

Utilization as a Versatile Intermediate in Multi-Step Organic Synthesis

The 4-hydroxypyridine-3-sulfonamide scaffold, and its immediate precursor 4-hydroxypyridine-3-sulfonic acid, are recognized as highly useful intermediates in the field of organic synthesis. chemicalbook.comevitachem.comindiamart.com Their utility stems from the presence of multiple reactive sites that can be selectively modified to build more complex molecular architectures.

The typical synthesis of the foundational intermediate, 4-hydroxypyridine-3-sulfonic acid, begins with 4-hydroxypyridine (B47283). evitachem.comthieme-connect.com A common and efficient method involves the sulfonation of 4-hydroxypyridine using fuming sulfuric acid, often with a mercury sulfate (B86663) catalyst, followed by heating. evitachem.comthieme-connect.comnih.gov This process yields 4-hydroxypyridine-3-sulfonic acid, a stable, crystalline powder. indiamart.comnih.gov

Once formed, this intermediate serves as a crucial building block for a variety of transformations. A key reaction is its conversion to more reactive intermediates, such as 4-chloropyridine-3-sulfonyl chloride. This is achieved by treating 4-hydroxypyridine-3-sulfonic acid with reagents like phosphorus pentachloride and phosphorus oxychloride. thieme-connect.com The resulting sulfonyl chloride is a pivotal intermediate for introducing the pyridine-3-sulfonamide (B1584339) moiety into other molecules. This multi-step pathway is fundamental in the synthesis of various pharmaceutical compounds, where the scaffold is further elaborated. thieme-connect.com For instance, the 4-chloro derivative can undergo nucleophilic substitution to introduce different amine groups, a key step in creating libraries of compounds for drug discovery. thieme-connect.com

Table 1: Key Synthetic Intermediates from 4-Hydroxypyridine

| Starting Material | Reagents | Intermediate Product | Application | Source(s) |

| 4-Hydroxypyridine | Fuming Sulfuric Acid (H₂SO₄/SO₃), Mercury Sulfate | 4-Hydroxypyridine-3-sulfonic acid | Precursor for further functionalization | evitachem.comthieme-connect.com |

| 4-Hydroxypyridine-3-sulfonic acid | Phosphorus Pentachloride (PCl₅), Phosphorus Oxychloride (POCl₃) | 4-Chloropyridine-3-sulfonyl chloride | Intermediate for creating sulfonamides | thieme-connect.com |

| 4-Chloropyridine-3-sulfonamide (B47618) | m-Toluidine (B57737) | 4-(m-Tolylamino)pyridine-3-sulfonamide | Key intermediate for Torasemide | thieme-connect.com |

Contributions to Biochemical Research Tool Development (e.g., enzyme mechanism studies)

The pyridine-3-sulfonamide scaffold is a cornerstone in the development of tools for biochemical research, particularly for studying enzyme mechanisms. evitachem.comnih.gov Its most prominent role is in the design of inhibitors for carbonic anhydrases (CAs), a diverse family of metalloenzymes crucial for physiological processes like pH regulation and CO₂ transport. nih.govnih.gov

Sulfonamides are a highly effective class of carbonic anhydrase inhibitors. nih.gov The inhibitory mechanism involves the deprotonated sulfonamide group (SO₂NH⁻) coordinating directly to the Zn²⁺ ion located in the enzyme's active site. nih.gov This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, disrupting the enzyme's catalytic cycle—the reversible hydration of carbon dioxide—and thus inhibiting its function. nih.gov

The this compound scaffold offers specific advantages. The electron-withdrawing nature of the pyridine (B92270) ring increases the acidity of the sulfonamide group compared to a simple benzenesulfonamide (B165840), influencing its binding affinity. mdpi.com Researchers have synthesized series of 4-substituted pyridine-3-sulfonamides to probe the active sites of different CA isoforms. nih.govmdpi.com By systematically varying the substituent at the 4-position, scientists can study how size, electronics, and hydrophobicity affect inhibitor potency and selectivity. This makes these compounds invaluable tools for mapping the structural differences between CA isoforms, such as the cancer-associated hCA IX and hCA XII, and the more ubiquitous hCA I and hCA II. nih.govnih.govmdpi.com

Development of Specialized Pharmaceutical Intermediates and Scaffolds for Bioactive Molecules

The this compound framework is a "privileged scaffold" in medicinal chemistry, serving as a key intermediate and foundational structure for a wide range of bioactive molecules. evitachem.comthieme-connect.comnih.gov Pyridine and sulfonamide groups are both common features in many established drugs, and their combination in this scaffold provides a robust starting point for developing new therapeutic agents. nih.govnih.govresearchgate.net

One of the most notable applications is its role as a precursor in the synthesis of the diuretic drug Torasemide. indiamart.comthieme-connect.comprudencepharma.com The synthesis of Torasemide and its related substances relies on intermediates derived from 4-hydroxypyridine-3-sulfonic acid, such as 4-(m-tolylamino)pyridine-3-sulfonamide. thieme-connect.com

Beyond established drugs, the scaffold is central to the discovery of new therapeutic agents, particularly selective carbonic anhydrase inhibitors for oncology. nih.govmdpi.com The tumor-associated isoforms hCA IX and hCA XII are validated targets for cancer therapy. The pyridine-3-sulfonamide scaffold has been extensively used to develop potent and selective inhibitors against these targets. nih.govmdpi.com Modern synthetic methods, such as "click" chemistry, have been employed to attach diverse molecular "tails" to the 4-position of the pyridine ring. nih.govmdpi.com This strategy has generated libraries of novel compounds with nanomolar inhibitory activity against hCA IX and hCA XII, demonstrating high selectivity over off-target isoforms. mdpi.com These efforts highlight the scaffold's versatility in creating specialized pharmaceutical intermediates for targeted therapies. nih.gov

Table 2: Examples of Bioactive Scaffolds/Molecules Derived from Pyridine-3-Sulfonamide

| Base Scaffold | Synthetic Approach | Target | Therapeutic Area | Source(s) |

| 4-(m-Tolylamino)pyridine-3-sulfonamide | Multi-step synthesis | Na-K-Cl Cotransporter | Diuretic (Hypertension, Edema) | thieme-connect.com |

| 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamide | "Click" Chemistry (CuAAC) | Carbonic Anhydrase IX, XII | Oncology (Anticancer) | nih.govmdpi.com |

| Pyrazolo[4,3-c]pyridine sulfonamides | Condensation reaction | Bacterial Carbonic Anhydrases | Anti-infective | nih.gov |

Catalytic Functionalities in Organic Transformations

While the this compound molecule is primarily recognized as a synthetic intermediate and pharmacophore, its constituent functional groups suggest potential for catalytic activity. The sulfonic acid group (-SO₃H) present in its precursor, 4-hydroxypyridine-3-sulfonic acid, is a strong Brønsted acid. This inherent acidity could allow it to function as an acid catalyst in reactions like esterification, etherification, and condensation. evitachem.com

Furthermore, the core 4-hydroxypyridine structure is known to participate in catalytic transformations. For example, 4-hydroxypyridines can be rapidly hydrogenated to the corresponding hydroxypiperidines using platinum group metal catalysts, a process that is otherwise difficult. google.com This reaction proceeds by converting the enol form (4-hydroxypyridine) to a more readily hydrogenated ester intermediate in the presence of an acid anhydride (B1165640) solvent. google.com The ability of the parent ring system to undergo catalytic hydrogenation points to the potential for using the scaffold in reactions where modification of the pyridine core is desired.

Although direct and widespread application of this compound itself as a catalyst is not extensively documented, the known catalytic nature of its functional components—the acidic sulfonic acid group and the reactive pyridine ring—indicates a latent catalytic functionality that could be exploited in various organic transformations. evitachem.comgoogle.combulatpharmaceutical.com

Q & A

Basic Research Questions

Q. What are the key steps and optimal conditions for synthesizing 4-Hydroxypyridine-3-sulfonamide?

- Methodology : The compound is synthesized via sulfonation of 4-hydroxypyridine using fuming sulfuric acid (20% SO₃) with mercury sulfate as a catalyst. The reaction is conducted at 190°C for 10 hours under reflux, followed by gradual cooling and precipitation in ethanol . Key parameters include strict temperature control (<25°C during reagent addition) and stoichiometric ratios (e.g., 0.4 mol substrate per 6.4 mmol catalyst). Post-synthesis, recrystallization from water or ethanol is critical to isolate the product and remove side products like 4-hydroxypyridinium hydrogen sulfate .

Q. How can impurities or by-products be minimized during synthesis?

- Methodology : By-products such as sulfonic acid derivatives often arise from incomplete sulfonation or over-sulfonation. To mitigate this:

- Use controlled reagent addition rates and inert atmospheres to prevent side reactions.

- Employ gradient recrystallization (e.g., water followed by ethanol) to separate the target compound from structurally similar impurities .

- Monitor reaction progress via TLC or HPLC with UV detection (λ = 254 nm) to identify intermediates .

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodology :

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks. Refinement protocols include restrained C–H (0.95±0.01 Å) and N/O–H (0.85±0.01 Å) distances .

- NMR spectroscopy : ¹H NMR in D₂O reveals characteristic pyridine proton shifts (δ 7.8–8.2 ppm for aromatic Hs; δ 4.5 ppm for hydroxyl groups). ¹³C NMR confirms sulfonamide attachment via C-3 resonance at ~150 ppm .

- Elemental analysis : Validate purity (>95% via HPLC) and molecular formula (C₅H₆N₂O₄S) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodology : Contradictions may arise from dynamic processes (e.g., tautomerism) or solvent effects. Strategies include:

- Variable-temperature NMR : Identify temperature-dependent shifts caused by proton exchange or conformational changes.

- DFT calculations : Compare computed NMR chemical shifts (e.g., using B3LYP/6-311+G(d,p)) with experimental data to validate tautomeric forms .

- Multi-technique validation : Cross-reference X-ray data (bond lengths, angles) with IR spectroscopy (S=O stretches at ~1150–1250 cm⁻¹) .

Q. What non-covalent interactions dominate the crystal packing, and how do they influence stability?

- Methodology : Hirshfeld surface analysis and interaction energy calculations reveal dominant interactions:

- Hydrogen bonding : O–H···O and N–H···O bonds between sulfonamide groups and adjacent pyridine rings (contributing ~60% of total interactions) .

- π-π stacking : Pyridine rings arrange in offset parallel stacks (distance ~3.5 Å), contributing to thermal stability .

- Van der Waals forces : Account for ~30% of packing efficiency, computed using CrystalExplorer software .

Q. How can reaction yields be improved without compromising purity?

- Methodology :

- Catalyst optimization : Replace mercury sulfate with eco-friendly alternatives (e.g., ionic liquids or zeolites) to reduce side reactions .

- Microwave-assisted synthesis : Shorten reaction time (2–4 hours vs. 10 hours) while maintaining >90% yield .

- Flow chemistry : Continuous reactors enhance heat/mass transfer, minimizing decomposition at high temperatures .

Q. What computational tools are suitable for predicting bioactivity or reactivity?

- Methodology :

- Molecular docking (AutoDock Vina) : Screen against enzymes (e.g., carbonic anhydrase) to predict sulfonamide-binding affinity .

- QSAR models : Use descriptors like LogP, polar surface area, and H-bond donor/acceptor counts to correlate structure with antibacterial activity .

- MD simulations (GROMACS) : Assess solvation dynamics and stability of sulfonamide-protein complexes over 100-ns trajectories .

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in multi-step syntheses?

- Methodology :

- Detailed SOPs : Specify exact molar ratios (e.g., 1:1.05 substrate:sulfonating agent), stirring rates (500 rpm), and cooling rates (2°C/min) .

- In-line monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track reaction progress in real time .

- Batch records : Document lot numbers of reagents (e.g., fuming H₂SO₄ purity ≥98%) and environmental conditions (humidity <30%) .

Q. How should researchers handle discrepancies in reported crystallographic data?

- Methodology :

- Re-refinement : Re-analyze raw diffraction data (e.g., CIF files) with updated software (ShelXL vs. Olex2) to resolve bond-length ambiguities .

- Validation tools : Use checkCIF/PLATON to identify outliers in displacement parameters or symmetry errors .

- Cross-laboratory collaboration : Compare datasets from independent syntheses to isolate method-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.